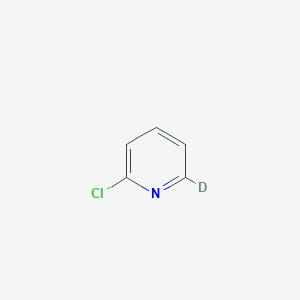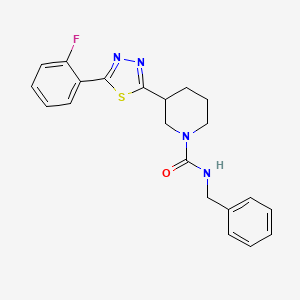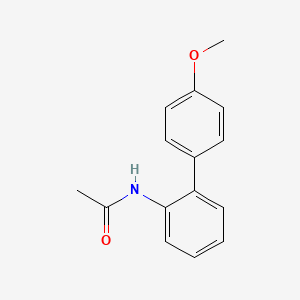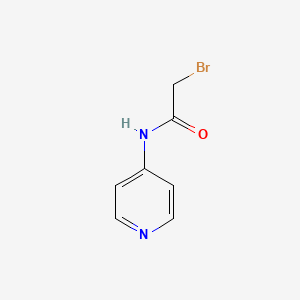
2-Chloropyridine-6-d
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloropyridine-6-d is a deuterated derivative of 2-chloropyridine, a halogenated pyridine compound It is characterized by the substitution of a hydrogen atom with a deuterium atom at the sixth position of the pyridine ring
Synthetic Routes and Reaction Conditions:
Direct Chlorination: The most common method for synthesizing 2-chloropyridine involves the direct chlorination of pyridine.
Pyridine-N-Oxides Method: Another method involves the chlorination of pyridine-N-oxides, which can be synthesized from pyridine and hydroperoxidation.
Chlorination of 2-Hydroxypyridine: This traditional method involves the chlorination of 2-hydroxypyridine using phosphoryl chloride.
Industrial Production Methods:
Gas Phase Chlorination: In industrial settings, 2-chloropyridine is often produced via gas phase chlorination of pyridine.
Catalytic Methods: Recent advancements have introduced the use of molecular sieve supported lanthanum silicomolybdate catalysts for the one-step catalysis of chlorine and pyridine.
Types of Reactions:
Nucleophilic Substitution: this compound undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles.
Oxidation: The compound can be oxidized to form 2-chloropyridine-N-oxide.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or peracids are used for the oxidation reactions.
Major Products:
Pyridine Derivatives: The substitution reactions yield various pyridine derivatives depending on the nucleophile used.
2-Chloropyridine-N-Oxide: Oxidation reactions produce 2-chloropyridine-N-oxide.
Scientific Research Applications
2-Chloropyridine-6-d has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloropyridine-6-d involves its interaction with nucleophiles, leading to the formation of various pyridine derivatives. The chlorine atom in the compound is highly reactive and can be readily displaced by nucleophiles, facilitating the synthesis of a wide range of derivatives . The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
2-Chloropyridine: The non-deuterated form of 2-Chloropyridine-6-d, used in similar applications.
3-Chloropyridine: Another isomer of chloropyridine with the chlorine atom at the third position.
4-Chloropyridine: An isomer with the chlorine atom at the fourth position.
Uniqueness: this compound is unique due to the presence of a deuterium atom, which can influence the compound’s reactivity and stability. This makes it particularly useful in studies involving isotopic labeling and kinetic isotope effects .
Properties
Molecular Formula |
C5H4ClN |
|---|---|
Molecular Weight |
114.55 g/mol |
IUPAC Name |
2-chloro-6-deuteriopyridine |
InChI |
InChI=1S/C5H4ClN/c6-5-3-1-2-4-7-5/h1-4H/i4D |
InChI Key |
OKDGRDCXVWSXDC-QYKNYGDISA-N |
Isomeric SMILES |
[2H]C1=NC(=CC=C1)Cl |
Canonical SMILES |
C1=CC=NC(=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N-[(E)-1-pyridin-4-ylethylideneamino]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B14119022.png)
![3,3'-(oxybis(4,1-phenylene))bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile)](/img/structure/B14119026.png)

![2,4-dichloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylbenzenesulfonamide](/img/structure/B14119039.png)


![Ethyl 4-(2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B14119053.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14119056.png)
![Tert-butyl 1-(2-bromophenyl)-6-fluoro-1,2,4,5-tetrahydro-7,8-dimethoxybenzo[d]azepine-3-carboxylate](/img/structure/B14119059.png)
![9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione](/img/structure/B14119066.png)


![N-[(4-butoxy-3-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14119096.png)
![1-(4-fluorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14119099.png)
